Cas no 478169-65-2 (Methyl BenzoDthiazole-5-carboxylate)

Methyl Benzo[d]thiazole-5-carboxylate is a heterocyclic ester compound featuring a benzothiazole core with a carboxylate functional group at the 5-position. This structure imparts versatility in organic synthesis, particularly as a building block for pharmaceuticals, agrochemicals, and materials science applications. The methyl ester group enhances solubility and reactivity, facilitating further derivatization. Its benzothiazole moiety contributes to potential biological activity, making it valuable in medicinal chemistry research. The compound exhibits stability under standard handling conditions and is compatible with a range of reaction conditions. Its well-defined molecular structure allows for precise modifications, supporting its use in the development of specialized intermediates.
Methyl BenzoDthiazole-5-carboxylate structure
478169-65-2 structure
商品名:Methyl BenzoDthiazole-5-carboxylate
CAS番号:478169-65-2
MF:C9H7NO2S
メガワット:193.22238
MDL:MFCD13176732
CID:877008
PubChem ID:22610014

Methyl BenzoDthiazole-5-carboxylate 化学的及び物理的性質

名前と識別子

    • Methyl benzo[d]thiazole-5-carboxylate
    • 5-Benzothiazolecarboxylic acid methyl ester
    • Methyl 1,3-benzothiazole-5-carboxylate
    • AB66619
    • AG-F-62666
    • AK120025
    • CTK4J0349
    • SureCN1538274
    • 478169-65-2
    • MFCD13176732
    • DTXSID60626907
    • EN300-729543
    • BENZOTHIAZOLE-5-CARBOXYLIC ACID METHYL ESTER
    • 5-Benzothiazolecarboxylicacid,methylester(9CI)
    • BS-49752
    • Methylbenzo[d]thiazole-5-carboxylate
    • DA-37972
    • 5-BENZOTHIAZOLECARBOXYLIC ACID, METHYL ESTER
    • CS-0197243
    • F14217
    • SCHEMBL1538274
    • UQGOTDUTYINDJD-UHFFFAOYSA-N
    • Methyl BenzoDthiazole-5-carboxylate
    • MDL: MFCD13176732
    • インチ: InChI=1S/C9H7NO2S/c1-12-9(11)6-2-3-8-7(4-6)10-5-13-8/h2-5H,1H3
    • InChIKey: UQGOTDUTYINDJD-UHFFFAOYSA-N
    • ほほえんだ: COC(=O)C1=CC2=C(C=C1)SC=N2

計算された属性

  • せいみつぶんしりょう: 193.01974964g/mol
  • どういたいしつりょう: 193.01974964g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 210
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 67.4Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.2

Methyl BenzoDthiazole-5-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB540706-1g
Methyl benzo[d]thiazole-5-carboxylate; .
478169-65-2
1g
€490.10 2023-09-01
abcr
AB540706-1 g
Methyl benzo[d]thiazole-5-carboxylate; .
478169-65-2
1g
€490.10 2023-06-14
TRC
M224025-10mg
Methyl Benzo[D]thiazole-5-carboxylate
478169-65-2
10mg
$ 50.00 2022-06-04
Alichem
A059002937-5g
Methyl benzo[d]thiazole-5-carboxylate
478169-65-2 95%
5g
$676.70 2023-09-01
Chemenu
CM154924-5g
methyl benzo[d]thiazole-5-carboxylate
478169-65-2 95%
5g
$*** 2023-05-30
abcr
AB540706-250mg
Methyl benzo[d]thiazole-5-carboxylate; .
478169-65-2
250mg
€83.40 2025-02-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1267913-1g
Methyl benzo[d]thiazole-5-carboxylate
478169-65-2 97%
1g
¥423.00 2024-05-12
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1267913-25g
Methyl benzo[d]thiazole-5-carboxylate
478169-65-2 97%
25g
¥9891.00 2024-05-12
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1267913-10g
Methyl benzo[d]thiazole-5-carboxylate
478169-65-2 97%
10g
¥4239.00 2024-05-12
A2B Chem LLC
AD25363-250mg
Methyl benzo[d]thiazole-5-carboxylate
478169-65-2 95%
250mg
$10.00 2024-04-19

Methyl BenzoDthiazole-5-carboxylate 関連文献

Methyl BenzoDthiazole-5-carboxylateに関する追加情報

Methyl Benzo[d]thiazole-5-carboxylate (CAS No. 478169-65-2): A Key Intermediate in Modern Pharmaceutical Research

Methyl Benzo[d]thiazole-5-carboxylate, identified by its unique Chemical Abstracts Service (CAS) number 478169-65-2, is a significant intermediate in the realm of pharmaceutical chemistry. This compound, featuring a fused benzo[d]thiazole core, has garnered considerable attention due to its versatile applications in drug discovery and molecular synthesis. The benzo[d]thiazole scaffold is particularly noteworthy for its presence in numerous bioactive molecules, making it a cornerstone in the development of novel therapeutic agents.

The structural integrity of Methyl Benzo[d]thiazole-5-carboxylate is characterized by a benzene ring fused to a thiazole ring, with a carboxylate ester group at the 5-position and a methyl group at the 2-position. This configuration imparts unique electronic and steric properties, enabling its utility in diverse chemical transformations. The carboxylate moiety, in particular, facilitates further functionalization, making it an invaluable building block for medicinal chemists.

In recent years, the pharmaceutical industry has witnessed a surge in the exploration of heterocyclic compounds, with benzo[d]thiazoles being among the most studied scaffolds. Research indicates that these compounds exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Methyl Benzo[d]thiazole-5-carboxylate, with its well-defined structure, serves as a precursor for synthesizing derivatives that target specific biological pathways.

One of the most compelling aspects of Methyl Benzo[d]thiazole-5-carboxylate is its role in the development of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling and are often implicated in various diseases, including cancer. By modifying the benzo[d]thiazole core, researchers can fine-tune the pharmacokinetic and pharmacodynamic properties of potential drug candidates. For instance, studies have demonstrated that derivatives of Methyl Benzo[d]thiazole-5-carboxylate can selectively inhibit certain kinases while minimizing off-target effects.

Moreover, the compound has shown promise in the field of immunomodulation. Emerging research suggests that benzo[d]thiazole derivatives can modulate immune responses by interacting with various immune receptors. This has opened up new avenues for treating autoimmune diseases and enhancing vaccine efficacy. The carboxylate group in Methyl Benzo[d]thiazole-5-carboxylate provides a handle for further derivatization, allowing chemists to explore novel immunomodulatory agents.

The synthesis of Methyl Benzo[d]thiazole-5-carboxylate typically involves multi-step organic reactions, starting from readily available precursors. Advanced synthetic methodologies have been developed to improve yield and purity, ensuring that pharmaceutical-grade material is obtained. These methods often incorporate palladium-catalyzed cross-coupling reactions and transition-metal-mediated transformations, which are essential for constructing complex heterocyclic frameworks efficiently.

In addition to its pharmaceutical applications, Methyl Benzo[d]thiazole-5-carboxylate finds utility in materials science and agrochemical research. Its ability to serve as a precursor for polymers and specialty chemicals underscores its versatility beyond traditional drug development. Researchers are exploring its potential in creating advanced materials with unique properties, such as enhanced thermal stability or biodegradability.

The regulatory landscape for compounds like Methyl Benzo[d]thiazole-5-carboxylate is stringent but well-established, ensuring that they meet rigorous safety and efficacy standards before entering clinical trials. Manufacturers must adhere to Good Manufacturing Practices (GMP) and undergo extensive testing to validate their compositions and purity. This rigorous oversight guarantees that only high-quality intermediates are used in drug development pipelines.

Future directions in the study of Methyl Benzo[d]thiazole-5-carboxylate include exploring its potential as an antiviral agent. Preliminary studies have hinted at its ability to interfere with viral replication by inhibiting key enzymes involved in viral metabolism. As the world continues to grapple with emerging infectious diseases, such findings hold significant promise for developing novel antiviral therapies.

Collaborative efforts between academia and industry are crucial for advancing the research and application of Methyl Benzo[d]thiazole-5-carboxylate. Such partnerships facilitate the rapid translation of laboratory discoveries into clinical applications, benefiting patients worldwide. The compound's multifaceted utility makes it a valuable asset in the pharmaceutical toolkit, driving innovation across multiple therapeutic areas.

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